

Introduction to 5-Tridecanone: A Molecule of Interest

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Compound of Interest

Compound Name: 5-Tridecanone

CAS No.: 57702-05-3

Cat. No.: B7823610

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5-Tridecanone, also known as n-butyl octyl ketone, is a 13-carbon aliphatic ketone.[1] Its long hydrocarbon chain and central carbonyl group bestow upon it specific physicochemical characteristics that are of interest in various fields, from flavor and fragrance applications to its use as a specialty chemical intermediate.[2] Understanding its thermodynamic properties is paramount for predicting its behavior in different environments, designing efficient industrial processes, and ensuring the stability and efficacy of formulations. This guide will explore these properties through both experimentally determined data and computational predictions, providing a holistic view for the scientific community.

Molecular Identity:

- Chemical Formula: $C_{13}H_{26}O$ [3][4]
- Molecular Weight: 198.34 g/mol [3][5]
- IUPAC Name: Tridecan-5-one[3][4]
- CAS Registry Number: 30692-16-1[1][4][6]

Physicochemical and Thermodynamic Data

Summary

The behavior of **5-Tridecanone** in various physical states and mixtures is dictated by its fundamental properties. The following tables summarize the most critical available data, distinguishing between experimentally measured and estimated values.

Table 1: Key Physicochemical Properties of **5-Tridecanone**

Property	Value	Source Type	Reference
Melting Point	16-17 °C (289.15-290.15 K)	Experimental	[3]
Boiling Point	260.66 °C @ 760 mmHg (est.)	Estimated	[1]
Vapor Pressure	0.012 mmHg @ 25 °C (est.)	Estimated	[1]
Flash Point	79.70 °C (est.)	Estimated	[1]
Water Solubility	4.53 mg/L @ 25 °C (est.)	Estimated	[1]
logP (o/w)	5.053 (est.)	Estimated	[1]

Table 2: Core Thermodynamic Properties of **5-Tridecanone**

Thermodynamic Property	Symbol	Value	Source Type	Reference
Enthalpy of Vaporization, Standard	$\Delta_{\text{vap}}H^\circ$	Data not publicly available	-	[5]
Enthalpy of Fusion, Standard	$\Delta_{\text{fus}}H^\circ$	Data not publicly available	-	[5]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Data not publicly available	-	[5]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Data not publicly available	-	[5]
Enthalpy of Formation, Gas, Standard	$\Delta_f H^\circ_{\text{gas}}$	Data not publicly available	-	[5]

Note: While specific experimental values for core thermodynamic properties like enthalpy of formation and heat capacity are not readily available in public databases, the NIST / TRC Web Thermo Tables are a potential source for such professional-grade data, accessible via subscription.[4] The absence of public data underscores the importance of the experimental and computational methods discussed below.

Experimental Determination of Thermodynamic Properties

To generate reliable thermodynamic data, rigorous experimental protocols are essential. The choice of methodology is dictated by the specific property of interest and the physical state of the substance.

Causality in Experimental Design

- Differential Scanning Calorimetry (DSC): This is the cornerstone technique for studying thermal transitions. For **5-Tridecanone**, which has a melting point near room temperature,

DSC is ideal for precisely measuring the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) and its heat capacity (C_p) as a function of temperature.[7] The principle relies on measuring the difference in heat flow required to increase the temperature of a sample and a reference, providing a direct measure of energy changes.

- Bomb Calorimetry: To determine the standard enthalpy of formation ($\Delta_f H^\circ$), one must first measure the enthalpy of combustion ($\Delta_c H^\circ$).[8] A bomb calorimeter is used to completely combust a known mass of **5-Tridecanone** in a high-pressure oxygen environment. By measuring the heat released, and applying Hess's Law with the known enthalpies of formation for CO_2 and H_2O , the enthalpy of formation of the compound can be calculated.[8]
- Vapor Pressure Measurement: The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) is determined by measuring the vapor pressure of the liquid at different temperatures. The Clausius-Clapeyron equation provides the relationship between vapor pressure and temperature, from which $\Delta_{\text{vap}}H^\circ$ can be derived. Techniques like the static or transpiration method are employed for substances with low volatility like **5-Tridecanone**.

Detailed Protocol: Heat Capacity and Enthalpy of Fusion via DSC

This protocol outlines a self-validating system for determining the heat capacity and enthalpy of fusion of **5-Tridecanone**.

Objective: To measure the specific heat capacity (C_p) of liquid **5-Tridecanone** and its enthalpy of fusion ($\Delta_{\text{fus}}H$).

Materials:

- **5-Tridecanone** (>98% purity)
- Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
- Aluminum DSC pans and lids
- Sapphire standard for heat capacity calibration
- Indium standard for temperature and enthalpy calibration

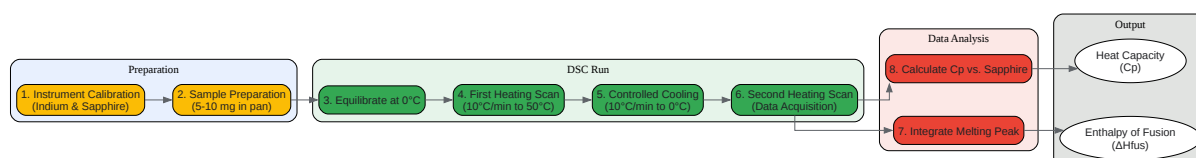
- Microbalance (± 0.01 mg accuracy)

Methodology:

- Instrument Calibration:
 - Calibrate the DSC for temperature and enthalpy using a certified indium standard. The known melting point (156.6 °C) and enthalpy of fusion (28.45 J/g) of indium serve as benchmarks.
 - Calibrate for heat capacity using a sapphire ($\alpha\text{-Al}_2\text{O}_3$) standard across the desired temperature range (e.g., 0 °C to 100 °C).
- Sample Preparation:
 - Accurately weigh $5\text{-}10$ mg of **5-Tridecanone** into an aluminum DSC pan using a microbalance.
 - Hermetically seal the pan to prevent any loss of sample due to vaporization, even given its low volatility.
 - Prepare an empty, hermetically sealed aluminum pan to be used as the reference.
- Experimental Run:
 - Place the sample pan and the reference pan into the DSC cell.
 - Equilibrate the system at a temperature well below the melting point (e.g., 0 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 50 °C). This first heating run removes any prior thermal history.
 - Cool the sample back down to the starting temperature (0 °C) at a controlled rate (e.g., 10 °C/min).
 - Perform a second heating run using the same temperature ramp (10 °C/min from 0 °C to 50 °C). The data from this second run is used for analysis to ensure a consistent thermal state.

- Data Analysis:
 - Enthalpy of Fusion (ΔH_{fus}): Integrate the area of the endothermic peak corresponding to the melting transition on the second heating curve. The software will provide the enthalpy in J/g.
 - Heat Capacity (C_p): The heat capacity is determined by comparing the heat flow signal of the sample to that of the sapphire standard and a blank (empty pan) run under identical conditions. The C_p is calculated using the equation: $Cp_{sample} = (DSC_{sample} - DSC_{blank}) / (DSC_{sapphire} - DSC_{blank}) * (mass_{sapphire} / mass_{sample}) * Cp_{sapphire}$

Visualization: DSC Experimental Workflow



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Caption: Workflow for DSC analysis of **5-Tridecanone**.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.[9] These in silico methods are crucial for screening

compounds and for understanding molecular behavior at a level of detail that experiments cannot always provide.[10][11]

The Logic of Computational Thermochemistry

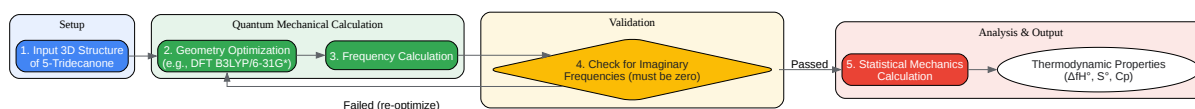
Computational models calculate the thermodynamic properties of a molecule by starting from first principles—solving the Schrödinger equation (or approximations of it) for the molecular system.[12]

- **Quantum Chemistry Methods (e.g., DFT):** Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy. The process involves finding the lowest energy (most stable) geometry of the **5-Tridecanone** molecule. Following this, a frequency calculation is performed.
- **Statistical Mechanics:** The output of the frequency calculation (vibrational modes, rotational constants) is then used as input for statistical mechanics equations.[9][12] These equations connect the microscopic properties of the molecule (energy levels) to macroscopic thermodynamic properties like enthalpy, entropy, and heat capacity.[9]

Generalized Computational Workflow

- **Structure Input:** A 3D structure of **5-Tridecanone** is created.
- **Geometry Optimization:** A quantum chemistry method (e.g., B3LYP functional with a 6-31G* basis set) is used to find the minimum energy conformation of the molecule.
- **Frequency Calculation:** This is performed on the optimized geometry. A key self-validation step is to ensure there are no imaginary frequencies, which confirms the structure is a true energy minimum.
- **Thermochemical Analysis:** The software uses the vibrational, rotational, and translational data from the frequency calculation to compute the thermodynamic properties at a specified temperature (e.g., 298.15 K).

Visualization: Computational Prediction Workflow



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Caption: Workflow for computational thermochemistry prediction.

Significance in Research and Development

A thorough understanding of **5-Tridecanone**'s thermodynamic properties is critical for its practical application:

- **Process Chemistry:** Heat capacity and enthalpy of vaporization are essential for designing safe and efficient heating, cooling, and distillation processes.
- **Formulation Science:** Vapor pressure influences the compound's volatility, which is a key parameter in fragrance formulation and for controlling the release profile from a product.^[2] Solubility, which is governed by the Gibbs free energy of solvation, dictates how the molecule can be formulated in different solvents and delivery systems.
- **Drug Development:** For derivatives of long-chain ketones being investigated as active pharmaceutical ingredients (APIs), thermodynamic properties like the enthalpy of fusion and melting point are critical indicators of crystal stability and polymorphism, which directly impact bioavailability and shelf-life.

Safety and Handling

According to available safety data, **5-Tridecanone** is not classified under GHS for major hazards but requires standard laboratory precautions.^[1] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be used to

avoid skin and eye contact.^[13] It is noted as being very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.^[13]

Conclusion

5-Tridecanone presents a case study in the importance of a multi-faceted approach to chemical characterization. While publicly available experimental thermodynamic data is sparse, this guide has outlined the authoritative experimental and computational methodologies required to generate this critical information. By employing techniques like differential scanning calorimetry and quantum chemical calculations, researchers can obtain the necessary data on heat capacity, phase transitions, and enthalpies of formation. This knowledge is indispensable for the effective and safe application of **5-Tridecanone** in scientific research and industrial development.

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